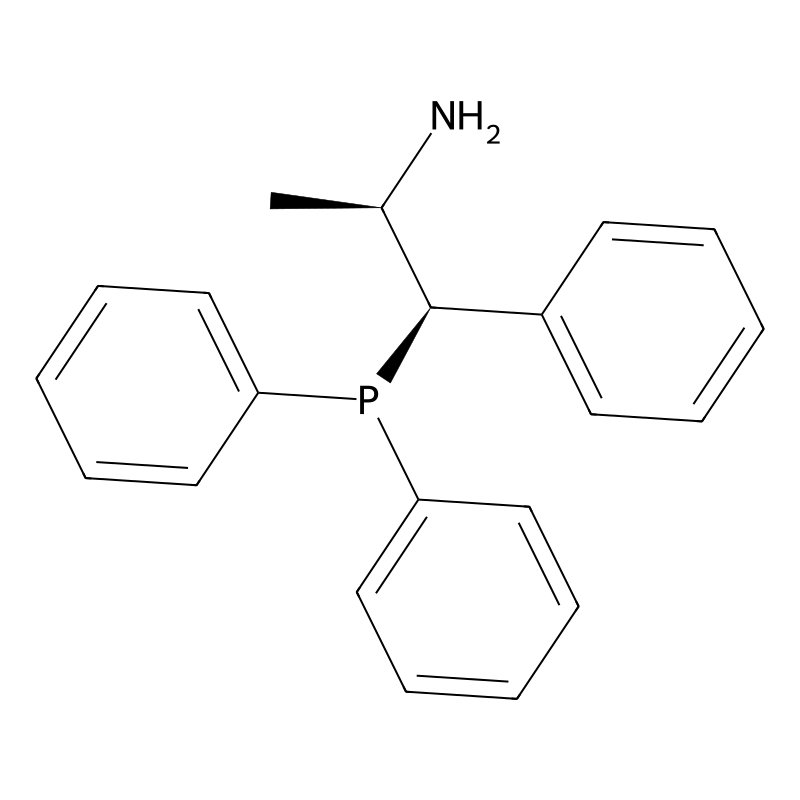(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is a chiral phosphine compound with the molecular formula and a molecular weight of approximately 319.39 g/mol. This compound is characterized by the presence of a diphenylphosphino group attached to a phenylpropan-2-amine framework, which contributes to its unique properties and reactivity. It is often utilized in asymmetric synthesis and catalysis due to its ability to form stable complexes with transition metals.
- Hydrogenation: The compound can facilitate the hydrogenation of alkenes and ketones.
- Cross-Coupling Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
- Asymmetric Synthesis: Its chiral nature allows it to influence the stereochemistry of products formed in reactions it catalyzes.
While specific biological activities of (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine are not extensively documented, phosphine derivatives have been studied for their potential pharmacological applications. Some studies suggest that phosphines can exhibit anti-cancer properties and may interact with biological systems through mechanisms involving metal coordination.
The synthesis of (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine typically involves several steps:
- Preparation of the Amine: Starting from commercially available phenylpropan-2-amine, the amine group is protected if necessary.
- Phosphination: The reaction of the amine with diphenylphosphine oxide or diphenylphosphine under appropriate conditions leads to the formation of the desired phosphine derivative.
- Resolution: If a racemic mixture is obtained, chiral resolution techniques such as chromatography on chiral stationary phases may be employed to isolate the (1R,2R) enantiomer.
(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine finds applications in:
- Catalysis: Widely used as a ligand in various catalytic processes, particularly in asymmetric synthesis.
- Material Science: Potential use in developing new materials with specific electronic or optical properties due to its phosphine functionality.
- Pharmaceutical Chemistry: Investigated for its role in drug development and synthesis.
Interaction studies involving (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine primarily focus on its coordination behavior with transition metals. These studies help elucidate its effectiveness as a ligand in catalytic cycles and its influence on reaction pathways. For instance, investigations into its interactions with palladium or platinum complexes reveal insights into its ability to stabilize metal centers and enhance reactivity.
Several compounds share structural features with (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S,S)-(+)-2-Amino-1-phenylpropyldiphenylphosphine | Enantiomeric form that may exhibit different catalytic properties | |
| (2R)-1-phenylpropan-2-amine sulfate | Lacks phosphine functionality; primarily used as a drug | |
| (S,S)-Ph2PCH(Ph)CH(CH3)NH2 | Similar structure but different stereochemistry; may have distinct reactivity |
The unique aspect of (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine lies in its specific stereochemistry and its effectiveness as a chiral ligand, which can significantly impact the selectivity and efficiency of catalytic processes compared to its analogs.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive






